molecular formula C11H7BrCl2N2 B3316575 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine CAS No. 954231-30-2

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine

Cat. No.: B3316575
CAS No.: 954231-30-2
M. Wt: 317.99 g/mol
InChI Key: XMQQXAVXWHXVQE-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with bromine, chlorine, and methyl groups

Biochemical Analysis

Biochemical Properties

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to neurotoxic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, affecting DNA, proteins, and lipids, and ultimately impacting cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or signaling molecules, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biochemical properties and effects. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can induce toxic effects, including neurotoxicity, hepatotoxicity, and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and effects. The interaction with these enzymes can also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-bromophenyl derivatives followed by cyclization with appropriate chlorinated pyrimidine intermediates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other heterocyclic derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-2,6-dichloropyrimidine
  • 4-(3-Bromophenyl)-5-methylpyrimidine
  • 2,6-Dichloro-5-methylpyrimidine

Uniqueness

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine is unique due to the specific combination of bromine, chlorine, and methyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrCl2N2/c1-6-9(15-11(14)16-10(6)13)7-3-2-4-8(12)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQQXAVXWHXVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954231-30-2
Record name 4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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